3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester
Overview
Description
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a methyl ester group, along with a dichlorothienyl carbonyl amino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of the thiophene ring using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Formation of the Methyl Ester: The carboxylic acid group can be esterified using methanol (CH3OH) and a strong acid catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Introduction of the Dichlorothienyl Carbonyl Amino Moiety: The final step involves the acylation of the thiophene ring with 2,5-dichlorothiophene-3-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the dichlorothienyl moiety can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biological Research: The compound is used in studies investigating the structure-activity relationships of thiophene-based molecules and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions with the active site or allosteric sites. The dichlorothienyl moiety may enhance binding affinity and specificity for certain biological targets . In materials science, the compound’s electronic properties, such as conjugation and electron-donating or withdrawing effects, contribute to its functionality in organic semiconductors and conductive polymers .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2,5-Dichlorothiophene
- Thiophene-2-carboxamide
Uniqueness
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester is unique due to the presence of both a dichlorothienyl moiety and a methyl ester group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions in various applications, making it a valuable compound in both medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S2/c1-17-11(16)5-2-3-18-10(5)14-9(15)6-4-7(12)19-8(6)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCPSQMIRZIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147713 | |
Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921054-48-0 | |
Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921054-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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